molecular formula C16H19NO3 B084740 (1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol CAS No. 10438-97-8

(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol

Cat. No. B084740
CAS RN: 10438-97-8
M. Wt: 273.33 g/mol
InChI Key: KYIVQNAGCWUJJV-IUIKQTSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol is a complex organic compound that has attracted the attention of many researchers due to its unique structure and potential applications in various fields.

Scientific Research Applications

Ion-Selective Electrodes

Research on similar compounds, such as pyridine-based macrocycles containing nitrogen, oxygen, and sulfur, has applications in creating ion-selective electrodes. These macrocyclic compounds have been structurally analyzed using X-ray diffraction methods, which is crucial in understanding their binding properties and potential use in sensors and electrodes. This research is significant in the development of advanced materials for sensing applications (Casabó et al., 1991).

Intramolecular Reactions in Organic Chemistry

Studies on compounds with similar molecular structures, like 3,10-epoxycyclohexadecatriene, show that they undergo interesting intramolecular reactions, such as oxygen migration. This research is important for understanding reaction mechanisms in organic chemistry, which can lead to the synthesis of new compounds with potential applications in pharmaceuticals and materials science (Menzek & Altundas, 2006).

Natural Product Synthesis and Evaluation

Compounds like oxygenated pimarane diterpenes, structurally related to the queried molecule, have been isolated from natural sources and evaluated for biological activities like antimalarial, antituberculous, and antifungal activities. This research is crucial for discovering new natural products with potential therapeutic uses (Thongnest et al., 2005).

Ligand Chemistry and Metal Ion Complexation

Studies on macrocyclic ligands, such as those containing dioxa and tetra-aza units, reveal their ability to form complexes with various metal ions. This research is instrumental in understanding ligand-metal interactions, which is fundamental in coordination chemistry and has implications in catalysis, material science, and bioinorganic chemistry (Wade et al., 1990).

properties

CAS RN

10438-97-8

Product Name

(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(1R,13R,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol

InChI

InChI=1S/C16H19NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h5,7,11,15,18H,1-4,6,8-9H2/t11-,15+,16+/m0/s1

InChI Key

KYIVQNAGCWUJJV-IUIKQTSFSA-N

Isomeric SMILES

C1C[C@]23CCN([C@@H]2C[C@H]1O)CC4=CC5=C(C=C34)OCO5

SMILES

C1CC23CCN(C2CC1O)CC4=CC5=C(C=C34)OCO5

Canonical SMILES

C1CC23CCN(C2CC1O)CC4=CC5=C(C=C34)OCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol
Reactant of Route 2
Reactant of Route 2
(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol
Reactant of Route 3
(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol
Reactant of Route 4
(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol
Reactant of Route 5
(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol
Reactant of Route 6
(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol

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